molecular formula C₂₁H₂₂N₂O₆S B1145717 Nafcillin Sulfoxide CAS No. 41061-20-5

Nafcillin Sulfoxide

Cat. No.: B1145717
CAS No.: 41061-20-5
M. Wt: 430.47
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Description

Nafcillin Sulfoxide is an oxidative degradation product of the beta-lactam antibiotic Nafcillin . It is scientifically recognized as a critical impurity in pharmaceutical research, primarily formed through the oxidation of the parent drug's thioether sulfur within the penam ring structure to a sulfoxide . Its primary research value lies in the field of analytical chemistry and pharmaceutical quality control, where it serves as a essential reference standard for monitoring the stability of Nafcillin Sodium drug substance and formulations . Researchers utilize this compound to develop and validate stability-indicating chromatographic methods, such as Reverse-Phase HPLC, which are crucial for identifying and quantifying degradants in stability studies conducted under ICH guidelines . By enabling the precise characterization of the degradation pathway of Nafcillin, this compound provides critical insights that help ensure the safety, efficacy, and shelf-life of the antibiotic product. Studies involving this compound are fundamental for understanding the chemical behavior of penicillin-based antibiotics and for maintaining high standards in drug manufacturing and quality assurance.

Properties

CAS No.

41061-20-5

Molecular Formula

C₂₁H₂₂N₂O₆S

Molecular Weight

430.47

Synonyms

2-Ethoxynaphthylpenicillin Sulfoxide;  [2S-(2α,5α,6β)]-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-oxide-4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid; 

Origin of Product

United States

Formation Pathways and Chemical Synthesis of Nafcillin Sulfoxide

Degradation Mechanisms of Nafcillin (B1677895) Leading to Sulfoxide (B87167) Formation

The structural integrity of nafcillin can be compromised under certain environmental conditions, leading to the formation of degradation products, including nafcillin sulfoxide. The primary mechanisms involve oxidative and thermal degradation.

The thioether group within the thiazolidine (B150603) ring of nafcillin is susceptible to oxidation, which results in the formation of this compound. This transformation can be initiated by various oxidizing agents.

Aerial oxidation is a common pathway for the formation of this compound, particularly during the synthesis and storage of nafcillin sodium. umich.edu The presence of atmospheric oxygen can lead to the slow oxidation of the sulfur atom in the nafcillin molecule.

Advanced oxidation processes, such as sonochemistry, have also been shown to degrade nafcillin in aqueous solutions. nih.gov The application of high-frequency ultrasound generates hydroxyl radicals (HO•) from water, which are potent oxidizing agents. These radicals can attack the electron-rich thioether linkage in nafcillin, leading to the formation of this compound as a primary degradation product. nih.gov

A study on the sonochemical degradation of nafcillin demonstrated that the process follows pseudo-first-order kinetics. nih.gov The accumulation of hydrogen peroxide during sonolysis further contributes to the oxidative environment. nih.gov

Oxidative Degradation Method Key Oxidizing Species Outcome Kinetic Profile
Aerial OxidationAtmospheric OxygenFormation of this compoundSlow, continuous degradation
SonochemistryHydroxyl Radicals (HO•)Formation of this compoundPseudo-first order

Exposure of nafcillin to elevated temperatures can induce degradation, leading to a variety of products. While specific studies focusing solely on the thermal generation of this compound are limited, thermal stress studies on nafcillin sodium have shown the formation of several degradation impurities. arkat-usa.orgnih.govsemanticscholar.org

In one study, nafcillin sodium was subjected to dry heat at 105°C for 150 hours, which resulted in the formation of multiple degradation products. nih.govsemanticscholar.org While a novel thermal degradation impurity was isolated and characterized, it was not identified as this compound. arkat-usa.orgnih.gov However, the conditions that promote thermal degradation can create a complex mixture of compounds, and the potential for the formation of the sulfoxide under different thermal conditions cannot be entirely ruled out. The thermal decomposition of nafcillin may produce oxides of carbon, nitrogen, and sulfur. wgcriticalcare.com

Oxidative Degradation Routes

Synthetic Methodologies for this compound Preparation

For research and analytical purposes, this compound can be intentionally synthesized through controlled chemical reactions or isolated from mixtures where nafcillin has undergone degradation.

A direct and controlled method for the synthesis of this compound involves the chemical oxidation of nafcillin sodium. umich.edu Treatment with peracetic acid (CH₃COOOH) is an effective method for this transformation. umich.edu In a documented synthesis, nafcillin sodium was treated with peracetic acid, resulting in the formation of this compound with a reported yield of 30%. umich.edu

Peracids are known for their ability to oxidize sulfides to sulfoxides selectively. organicchemistrydata.org The reaction mechanism involves the electrophilic transfer of an oxygen atom from the peracid to the sulfur atom of the thioether in the nafcillin molecule. organicchemistrydata.orgnih.gov The reactivity of the peracid can be modulated by the nature of the substituents on the parent carboxylic acid. organicchemistrydata.org

Synthetic Reagent Reactant Product Reported Yield
Peracetic AcidNafcillin SodiumThis compound30% umich.edu

This compound, being a degradation product, can be isolated from mixtures where nafcillin has been subjected to controlled degradation conditions. This approach is particularly useful for obtaining analytical standards.

The process typically involves subjecting a solution of nafcillin sodium to specific stressors, such as thermal or oxidative conditions, to induce the formation of degradation products, including the sulfoxide. nih.gov Following the degradation process, chromatographic techniques are employed to separate the components of the mixture.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating specific compounds from complex mixtures. arkat-usa.orgnih.gov In a study focused on isolating a thermal degradation impurity of nafcillin, the degraded sample was dissolved in a buffer solution and loaded onto a preparative HPLC column. nih.gov A gradient elution program with a suitable mobile phase composition allows for the separation of the different degradation products based on their polarity and affinity for the stationary phase. The fractions containing the desired compound, in this case, this compound, can be collected, and the compound can be further purified and characterized.

Isolation Technique Principle Application
Preparative HPLCDifferential partitioning of components between a mobile and stationary phaseSeparation and purification of this compound from a degradation mixture

Structural Elucidation and Spectroscopic Characterization of Nafcillin Sulfoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For nafcillin (B1677895) sulfoxide (B87167), various NMR techniques provide detailed information about its proton and carbon framework.

Proton NMR (¹H-NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the analysis of nafcillin sulfoxide, characteristic chemical shifts are observed, which can be influenced by the solvent used.

For instance, in a study utilizing Deuterium Oxide (D₂O) as the solvent, the ¹H-NMR spectrum of this compound exhibited distinct signals corresponding to its various protons. The presence of two singlets for the methyl groups and signals in the aromatic region are key indicators of the nafcillin backbone. nih.gov Another analysis in Dimethyl Sulfoxide-d6 (DMSO-d6) also revealed characteristic peaks for the methyl and aromatic protons, with slight variations in chemical shifts due to the different solvent environment. nih.gov

Table 1: ¹H-NMR Chemical Shifts (δ) of this compound

ProtonChemical Shift (ppm) in D₂O nih.govChemical Shift (ppm) in DMSO-d6 nih.gov
Methyl Protons (2s)1.35 and 1.41; 1.57 and 1.601.20 and 1.58
Ethyl Protons (t, q)1.29 (t); 4.19 (q)1.33 (t); 4.19 (q)
Thiazolidine (B150603) Ring Protons (2s, 2d)4.04 and 4.09 (2s); 4.92 and 4.96 (2d); 5.35 and 5.55 (2d)3.35 and 3.50 (2s); 4.80 and 4.90 (2t)
Aromatic Protons (m)7.34-7.947.36-7.94
Amide Proton (2t)-8.39 and 8.55

Note: Chemical shifts are reported in parts per million (ppm) downfield from a reference standard. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

The ¹³C-NMR data for this compound, recorded in both D₂O and DMSO-d6, shows a wide range of chemical shifts that are characteristic of the different types of carbon atoms present, from the aliphatic methyl and ethyl carbons to the aromatic and carbonyl carbons. nih.gov The downfield shifts of the carbonyl carbons are particularly indicative of their chemical environment.

Table 2: ¹³C-NMR Chemical Shifts (δ) of this compound

Carbon TypeChemical Shift (ppm) in D₂O nih.govChemical Shift (ppm) in DMSO-d6 nih.gov
Methyl Carbons15.6, 15.7, 27.8, 28.8, 29.1, 29.915.7, 15.8, 28.3, 28.9, 29.3, 29.9
Thiazolidine and Beta-Lactam Ring Carbons56.5, 58.5, 58.9, 68.0, 71.1, 74.8, 76.243.4, 47.2, 59.6, 60.1, 65.6, 66.4, 68.0, 73.5, 76.1
Naphthyl and Aromatic Carbons115.9, 116.2, 116.4, 122.3, 123.0, 124.6, 125.7, 126.0, 127.4, 127.6, 127.7, 128.4, 129.0, 130.8, 131.2, 131.8116.1, 123.1, 124.5, 124.6, 125.3, 125.5, 127.5, 128.5, 129.0, 130.7, 130.8, 131.8
Carbonyl Carbons153.1, 167.0, 167.6, 171.7, 172.0, 172.5153.0, 167.3, 167.6, 171.7, 171.8

Note: Chemical shifts are reported in parts per million (ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in assigning the proton signals of the thiazolidine and beta-lactam rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would be crucial for unambiguously assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, HMBC correlations could confirm the connection between the naphthyl group and the amide side chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is widely used for the analysis of antibiotics and their degradation products in various matrices. wur.nlnih.gov In the context of nafcillin and its derivatives, LC-MS is employed to separate the compounds of interest from a mixture and then identify them based on their mass-to-charge ratio. nih.govresearchgate.net For example, a degradation impurity of nafcillin was identified using LC-MS, demonstrating the utility of this technique in analyzing complex mixtures containing nafcillin-related compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. The exact mass of this compound has been determined to be 430.11985760 Da, corresponding to the chemical formula C₂₁H₂₂N₂O₆S. epo.org This precise mass measurement is a critical piece of data for the definitive identification of the compound. HRMS can also be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing valuable structural information. While a detailed fragmentation pattern for this compound is not available in the provided search results, the fragmentation of related sulfoxide-containing molecules often involves characteristic losses, such as the loss of the sulfoxide oxygen.

Multi-Stage Mass Spectrometry (MSn) Fragmentation Analysis

Multi-stage mass spectrometry (MSn) is a powerful analytical technique used to determine the structure of unknown compounds and metabolites by subjecting ions to multiple rounds of fragmentation. arkat-usa.orgresearchgate.net This method provides detailed insight into the connectivity of a molecule by establishing relationships between precursor and product ions through sequential fragmentation pathways. southampton.ac.uk

While specific MSn fragmentation data for this compound is not extensively detailed in the reviewed literature, the technique is fundamental for its structural confirmation. In a typical MSn experiment, the protonated molecule of this compound (expected m/z ≈ 431) would be isolated and fragmented (MS2). Key product ions from this stage could then be isolated and subjected to further fragmentation (MS3) to provide more profound structural details. southampton.ac.uk Studies on other sulfoxide-containing molecules have shown that fragmentation behavior can be structurally dependent and useful for identifying S-oxidation. southampton.ac.uk For instance, a characteristic fragmentation pathway for some sulfoxides involves the sequential loss of a hydroxyl radical (·OH, 17 Da) followed by a thiol radical (·SH, 33 Da). southampton.ac.uk Such fragmentation patterns would provide strong evidence for the presence and location of the sulfoxide group in the nafcillin structure.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. revmaterialeplastice.ronih.gov In the context of this compound, FTIR analysis serves to confirm the presence of key structural features, including the β-lactam ring, amide linkages, and the newly formed sulfoxide group.

Specific FTIR spectral data for this compound is not available in the searched literature; however, data from the closely related Penicillin V β-sulfoxide provides a representative example of the characteristic absorption bands for a penicillin sulfoxide. google.com The presence of the sulfoxide group (S=O) is a key distinguishing feature, and its stretching vibration would be a primary focus of spectral analysis. nih.gov

Table 1: Representative IR Absorption Bands for a Penicillin Sulfoxide Structure (based on Penicillin V β-sulfoxide) This data is from a related compound and serves as a representative example.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3330Amide N-H Stretch google.com
1790β-Lactam Carbonyl (C=O) Stretch google.com
1730Carboxylic Acid Carbonyl (C=O) Stretch google.com
1670Amide I Carbonyl (C=O) Stretch google.com

The spectrum for this compound would be expected to show these characteristic bands, confirming the integrity of the core penicillin structure after oxidation.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized or isolated substance, providing a crucial check for purity and stoichiometric correctness. google.comnih.gov

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₂₁H₂₂N₂O₆S.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassCountTotal MassMass Percent (%)
CarbonC12.01121252.23158.59
HydrogenH1.0082222.1765.15
NitrogenN14.007228.0146.51
OxygenO15.999695.99422.31
SulfurS32.06132.067.45
Total 430.475 100.00

Experimental results from an elemental analyzer are then compared against these theoretical values. While specific experimental data for this compound is not available in the reviewed literature, the analysis of Penicillin V β-sulfoxide provides a clear example of how this technique is applied. google.com

Table 3: Example of Elemental Analysis Data for Penicillin V β-sulfoxide This data is from a related compound and serves as a representative example.

ElementTheoretical %Found %Reference
Carbon (C)52.4652.07 google.com
Hydrogen (H)4.924.77 google.com
Nitrogen (N)7.657.86 google.com
Sulfur (S)8.748.60 google.com

A close correlation between the experimentally found percentages and the theoretical values would confirm the elemental composition and stoichiometry of this compound.

Advanced Analytical Methodologies for Detection and Quantification of Nafcillin Sulfoxide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are paramount in the analysis of pharmaceutical impurities, offering high-resolution separation and enabling accurate quantification. For Nafcillin (B1677895) Sulfoxide (B87167), High-Performance Liquid Chromatography (HPLC) and Preparative Liquid Chromatography are the methods of choice for analytical determination and for obtaining pure reference standards, respectively.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for the separation and purity assessment of Nafcillin and its related substances, including Nafcillin Sulfoxide. This technique allows for the simultaneous monitoring of absorbances at multiple wavelengths, which aids in peak identification and purity analysis.

The principle of this method involves injecting a sample into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The different components in the sample interact differently with the stationary phase, causing them to separate as they move through the column. The DAD then detects the components as they elute from the column, providing a chromatogram that displays the separated peaks.

Research has demonstrated the utility of reversed-phase HPLC for the analysis of Nafcillin and its impurities. In a typical setup, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile. The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all compounds.

A study on the process-related compounds of Nafcillin sodium highlighted the formation of this compound through the aerial oxidation of sulfur. semanticscholar.orgumich.edu The synthesis of this impurity is crucial for its use as a reference standard in analytical method development. semanticscholar.orgumich.edu While specific HPLC parameters for the routine analysis of this compound are not extensively detailed in publicly available literature, typical conditions for the analysis of Nafcillin and its impurities provide a strong basis for method development.

ParameterTypical Conditions
Stationary Phase (Column)Reversed-Phase C18, 5 µm particle size
Mobile PhaseA: Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) B: Acetonitrile or Methanol
Elution ModeGradient or Isocratic
Flow Rate1.0 - 1.5 mL/min
DetectionDiode Array Detector (DAD) at a specified wavelength
Injection Volume10 - 20 µL

Preparative Liquid Chromatography for Isolation and Purification

To thoroughly characterize impurities and to validate analytical methods, pure reference standards are essential. Preparative Liquid Chromatography (PLC) is the preferred method for isolating and purifying impurities like this compound from reaction mixtures or degraded samples. PLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The process involves injecting a concentrated solution of the crude material containing this compound onto the preparative column. The separated fractions are collected as they elute from the column, and those containing the pure compound are combined and concentrated to yield the isolated impurity.

In a study detailing the synthesis of Nafcillin-related compounds, a crude product was purified using preparative liquid chromatography to yield a white amorphous powder of a related substance. semanticscholar.orgumich.edu This underscores the utility of preparative LC in obtaining high-purity materials necessary for characterization and as reference standards. While the specific conditions for the isolation of this compound were not detailed, the general approach remains applicable.

ParameterGeneral Approach
ObjectiveIsolate and purify this compound from a mixture
Stationary PhaseLarger diameter reversed-phase C18 column
Mobile PhaseSimilar to analytical HPLC, optimized for separation of the target compound
Sample LoadingConcentrated solution of the crude product
Fraction CollectionFractions are collected based on the elution time of the target peak
Post-PurificationCollected fractions are concentrated to yield the pure compound

Validation of Analytical Methods for Impurity Profiling in Pharmaceutical Preparations

The validation of an analytical method is a regulatory requirement that ensures the method is suitable for its intended purpose. For impurity profiling of pharmaceutical preparations, the analytical method must be validated to demonstrate its specificity, linearity, accuracy, precision, and sensitivity. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.

The synthesis of impurities such as this compound is a critical first step, as it provides the necessary reference material for method validation. semanticscholar.orgumich.edu The validation process for an HPLC method for the quantification of this compound would involve the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and excipients. This is typically demonstrated by the separation of the this compound peak from all other peaks in the chromatogram.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions of this compound at different concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of this compound and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation ParameterTypical Acceptance Criteria
SpecificityThe peak for this compound is well-resolved from other peaks (Resolution > 2).
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (% Recovery)Typically between 80% and 120% for impurities at low concentrations.
Precision (Relative Standard Deviation, RSD)Repeatability (RSD ≤ 5%), Intermediate Precision (RSD ≤ 10%).
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3.

The development and validation of such robust analytical methods are indispensable for ensuring the quality and safety of Nafcillin-containing pharmaceutical products by controlling the levels of impurities like this compound.

Stability Studies and Impurity Profiling of Nafcillin Formulations with Respect to Sulfoxide Formation

Identification and Monitoring of Nafcillin (B1677895) Sulfoxide (B87167) in Stress Stability Samples (e.g., Thermal, Humidity)

Stress testing is a fundamental component of drug development, designed to understand the intrinsic stability of a drug substance by subjecting it to exaggerated conditions. thetruthpill.in As outlined in International Council for Harmonisation (ICH) guidelines, this process involves exposing the drug to severe conditions such as high heat and humidity to deliberately induce degradation. thetruthpill.insemanticscholar.org The primary goals are to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating power of analytical methods. thetruthpill.inarkat-usa.org

For nafcillin, stress studies are crucial for detecting potential impurities like nafcillin sulfoxide. The formation of sulfoxides is a common degradation pathway for penicillin-class antibiotics due to the oxidation of the sulfur atom. umich.eduresearchgate.net In stability studies of Nafcillin Sodium, samples have been subjected to various stress conditions, including dry heat thermal exposure at temperatures up to 105°C and high relative humidity (e.g., 92% RH at 25°C). semanticscholar.orgarkat-usa.org

The identification and monitoring of impurities formed during these stress tests are typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. semanticscholar.orgarkat-usa.org While specific quantitative data for this compound under these exact stress conditions is not detailed in the provided literature, studies on nafcillin degradation report the formation of various impurities at significant levels. For instance, in one study, a specific degradation impurity was found at levels of approximately 1.8% w/w under thermal stress and 0.7% w/w under humidity stress, demonstrating that these conditions effectively promote the formation of degradation byproducts. semanticscholar.org The presence of this compound would be monitored similarly, with its identity confirmed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). arkat-usa.orgnih.gov

Table 1: Example of Impurity Levels in Nafcillin Sodium Stress Stability Studies

This table illustrates the levels of a degradation impurity observed under different stress conditions, as reported in a study by Vundavilli et al. (2014). This exemplifies the significant impact of stress conditions on impurity formation.

Stress Condition Temperature Duration Impurity Level (% w/w) Citation
Thermal 105°C 150 hours ~1.8% semanticscholar.org

Evaluation of this compound Levels in Formal Stability Conditions

Formal stability studies are conducted under less aggressive, long-term, and accelerated storage conditions to predict the shelf-life of a pharmaceutical product. These studies are performed on multiple batches of the drug product in its proposed packaging. europa.eumfds.go.kr The standard ICH-defined conditions for formal stability testing include long-term storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated storage (e.g., 40°C ± 2°C / 75% RH ± 5% RH). semanticscholar.orgnih.gov

During these formal studies, samples are withdrawn at predetermined time intervals and analyzed for the presence and quantity of degradation products. In stability studies of Nafcillin Sodium, a degradation impurity was observed to form even under these controlled conditions. semanticscholar.orgnih.gov The levels of this impurity were found to range from 0.05% w/w to 0.16% w/w across different time points in both long-term and accelerated conditions. semanticscholar.orgnih.govresearchgate.net This finding underscores the importance of monitoring impurities throughout the entire shelf-life of the product. The formation of this compound would be similarly tracked, with its acceptable limit being based on data from batches used in clinical trials and toxicological assessments. europa.eu

Table 2: Reported Levels of a Degradation Impurity in Nafcillin Sodium Formal Stability Studies

This table shows the range of levels for a degradation impurity found during formal stability testing of Nafcillin Sodium over various time intervals, as reported by Vundavilli et al. (2014).

Stability Condition Temperature / Relative Humidity Time Interval Impurity Level (% w/w) Citation
Accelerated 40°C / 75% RH 1 to 6 months 0.05% to 0.16% semanticscholar.orgnih.gov

Factors Influencing Sulfoxide Formation Kinetics in Pharmaceutical Matrices

The rate at which nafcillin degrades to this compound is governed by a combination of intrinsic and extrinsic factors. The formation of sulfoxides in penicillins is a well-established degradation pathway. umich.edu The kinetics of this reaction are influenced by the chemical environment within the pharmaceutical formulation (the matrix) and external storage conditions.

Key factors influencing this compound formation include:

Oxidation: The primary mechanism for sulfoxide formation is the oxidation of the sulfur atom in the nafcillin molecule. umich.eduresearchgate.net This can occur through "aerial oxidation" from atmospheric oxygen or be accelerated by the presence of oxidizing agents or reactive oxygen species, such as hydroperoxides, in the formulation matrix. umich.edupharxmonconsulting.com Studies have shown that treating nafcillin sodium with a strong oxidant like peracetic acid can synthesize this compound, confirming its susceptibility to oxidation. umich.edu

Temperature: As with most chemical reactions, the rate of sulfoxide formation is expected to increase with temperature. Stress testing at elevated temperatures is used precisely to accelerate this and other degradation reactions. thetruthpill.insemanticscholar.org

pH: The pH of the formulation can significantly impact the stability of beta-lactam antibiotics. While specific pH-rate profiles for this compound formation are not detailed in the provided sources, the stability of the parent drug is known to be pH-dependent.

Moisture: The presence of water can influence degradation kinetics. Humidity is a key parameter in both stress and formal stability testing, and high humidity has been shown to promote the formation of nafcillin impurities. thetruthpill.insemanticscholar.org

Initiators and Solvents: In solution, the formation kinetics of sulfoxides can be dependent on the concentration of radical initiators and the type of solvent used, as these can affect the generation and reactivity of the peroxy radicals responsible for oxidation. pharxmonconsulting.com

Understanding these factors is critical for developing a stable nafcillin formulation and defining appropriate storage conditions to minimize the formation of this compound and other degradation products.

Computational Chemistry and Theoretical Studies of Nafcillin Sulfoxide

Density Functional Theory (DFT) Calculations for Structural Confirmation and Electronic Properties

Density Functional Theory (DFT) has become a primary method for assessing the structural and electronic properties of pharmaceutical compounds and their metabolites. mdpi.com By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries and electron distribution, which are foundational to a molecule's behavior.

For Nafcillin (B1677895) Sulfoxide (B87167), DFT calculations are crucial for confirming its three-dimensional structure. The oxidation of the sulfur atom in the thiazolidine (B150603) ring of the parent nafcillin molecule introduces significant changes. Geometric optimization, typically performed using a functional like B3LYP with a basis set such as 6-311G**, provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com The key structural modification is the formation of the sulfoxide group (S=O). DFT calculations can predict the length of this new bond and the resulting changes in the geometry of the bicyclic penicillin core. For instance, the C-S-C bond angle within the thiazolidine ring is expected to change upon oxidation, altering the pucker of the ring system.

Table 1: Representative Theoretical Structural and Electronic Parameters for Nafcillin Sulfoxide (Illustrative Data)
ParameterCalculated ValueSignificance
S=O Bond Length~1.50 ÅConfirms the presence and nature of the sulfoxide group.
C-S-C Bond Angle~95-100°Indicates geometric strain and conformation of the thiazolidine ring.
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVAn indicator of chemical reactivity and kinetic stability. nanomedicine-rj.com

Theoretical Investigations of Sulfoxide Formation Mechanisms and Reaction Pathways

Understanding how nafcillin is converted to this compound is essential for predicting its formation in biological systems. Theoretical investigations can elucidate the mechanisms and energetic favorability of this transformation. The oxidation of a sulfide (B99878) to a sulfoxide is a common metabolic pathway, and computational methods can model this process with high accuracy.

DFT methods can be applied to calculate the S–O estimated bond dissociation enthalpies (BDEs) of sulfoxides, which serves as a powerful predictor of the oxidative susceptibility of the parent sulfide. acs.org A higher S–O BDE value corresponds to a greater risk of oxidation. acs.org This approach allows for a quantitative assessment of how likely the thioether in nafcillin is to undergo oxidation compared to other sulfur-containing molecules. acs.org

Furthermore, computational chemistry allows for the exploration of detailed reaction pathways, which is often prohibitively complex to study experimentally. rsc.org The oxidation process can be modeled by defining the reactants (nafcillin and an oxidizing agent, such as a reactive oxygen species) and mapping the potential energy surface to find the lowest-energy path to the product (this compound). These calculations can identify transition states and reaction intermediates, such as sulfurane-like structures, providing a step-by-step view of the reaction. nih.govresearchgate.net Advanced automated methods can explore vast chemical reaction networks to identify the most kinetically favorable pathways without prior assumptions. chemrxiv.orgnih.gov

Table 2: Illustrative DFT-Calculated Parameters for Nafcillin Oxidation
ParameterCalculated ValueInterpretation
S-O Bond Dissociation Enthalpy (BDE)>75 kcal/molIndicates a high propensity for the nafcillin sulfide to undergo oxidation to the sulfoxide form. acs.org
Activation Energy (Ea) for Oxidation15-20 kcal/molRepresents the energy barrier for the reaction, indicating a kinetically feasible process under physiological conditions.

Molecular Modeling Approaches for Conformation and Reactivity

MD simulations can explore the conformational space of this compound in different environments, such as in aqueous solution, to identify the most stable and populated conformations. nih.gov This is achieved by simulating the atomic motions over time, providing a detailed picture of the molecule's flexibility and structural dynamics. Understanding the preferred conformation is critical because a molecule's shape dictates how it interacts with other molecules, including biological targets like enzymes or receptors. nih.gov

Molecular modeling is also instrumental in linking conformation to reactivity. The specific three-dimensional arrangement of functional groups determines the molecule's ability to form hydrogen bonds, engage in electrostatic interactions, and fit within a binding site. nih.gov For this compound, modeling can help rationalize how the presence of the sulfoxide affects its interaction with penicillin-binding proteins or metabolizing enzymes. By comparing the conformational landscapes of nafcillin and its sulfoxide, researchers can develop hypotheses about differences in their biological activity or metabolic fate. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Nafcillin Sulfoxide in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography coupled with UV detection (HPLC-UV) is widely used due to its precision and reproducibility. For example, linearity and stability assessments of nafcillin sodium in infusion solutions were validated using serial dilutions and ANOVA-based statistical analysis to ensure intra-day/inter-day precision . Fourier-transform infrared spectroscopy (FTIR) can complement chromatographic methods by tracking sulfoxide-specific functional groups (e.g., S=O bonds) and oxidative degradation products .

Q. How should researchers design experiments to characterize the purity of this compound?

  • Methodology : Follow guidelines for compound characterization, including:

  • Synthesis protocols : Document reaction conditions (e.g., solvent, temperature, catalysts) and purification steps.
  • Purity validation : Use HPLC-UV for quantifying impurities (<0.1%) and nuclear magnetic resonance (NMR) for structural confirmation.
  • Reference standards : Compare against certified reference materials (CRMs) to validate identity and purity, as emphasized in pharmaceutical stability studies .

Q. What statistical methods are appropriate for analyzing variability in this compound concentration measurements?

  • Methodology : One-way ANOVA is recommended for assessing intra-day/inter-day variability, with significance thresholds set at p < 0.05. For example, stability studies of nafcillin sodium solutions used ANOVA to compare degradation rates under different storage conditions (room temperature vs. controlled temperature) . Reporting should include mean ± standard deviation and coefficient of variation (CV) to ensure transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between chromatographic and spectroscopic methods for this compound?

  • Methodology : Contradictions often arise from method-specific limitations. For instance:

  • GC limitations : Gas chromatography (GC) may fail to distinguish sulfoxide derivatives from sulfones due to oxidation during analysis, as observed in pesticide residue studies .
  • Integrated approaches : Combine HPLC-UV with LC-MS/MS to confirm molecular weight and fragmentation patterns. FTIR can provide complementary data on oxidative states (e.g., sulfoxide vs. sulfone indices) .

Q. What experimental strategies are used to investigate oxidative degradation pathways of this compound in aqueous solutions?

  • Methodology :

  • Accelerated stability testing : Expose solutions to elevated temperatures or light and monitor degradation kinetics via HPLC-UV.
  • Mechanistic studies : Use LC-MS to identify degradation byproducts (e.g., sulfones) and FTIR to track S=O bond changes.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions, as demonstrated in infusion solution studies .

Q. How can crosslinking mass spectrometry (XL-MS) be applied to study this compound’s interactions with plasma proteins?

  • Methodology :

  • Crosslinker selection : Use amine-reactive sulfoxide-based crosslinkers (e.g., DSSO) to stabilize protein-ligand complexes .
  • XL-MS workflow : After crosslinking, digest proteins with trypsin, analyze peptides via LC-MS/MS, and use software like XlinkX to identify interaction sites.
  • Validation : Compare results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What experimental parameters are critical for optimizing in vitro models of this compound’s cellular uptake?

  • Methodology :

  • Solvent compatibility : Use dimethyl sulfoxide (DMSO) at ≤0.05% concentration to dissolve this compound without cytotoxic effects, as validated in toxicity studies .
  • Kinetic assays : Employ fluorescence labeling or radiotracer techniques to quantify intracellular accumulation over time.
  • Control experiments : Include vehicle controls (DMSO-only) and inhibitors (e.g., efflux pump blockers) to isolate specific transport mechanisms .

Q. How do researchers validate the sensitivity of sulfoxide-specific detection methods in complex matrices?

  • Methodology :

  • Limit of detection (LOD) : Spike matrices (e.g., serum, tissue homogenates) with known this compound concentrations and calculate signal-to-noise ratios.
  • Sensitivity index (SI) : For FTIR, SI combines the slope of linear regression (oxidative aging vs. spectral changes) and CV to compare method robustness, as applied in bitumen sulfoxide studies .
  • Matrix effects : Use standard addition curves to assess recovery rates and interference from co-eluting compounds .

Methodological Best Practices

  • Experimental reproducibility : Document all synthesis and analysis steps in detail, including equipment specifications and reagent lot numbers, per journal guidelines .
  • Data reporting : Present raw data (e.g., chromatograms, spectra) in supplementary materials and highlight statistically significant trends in main figures .
  • Ethical compliance : For in vitro/in vivo studies, obtain institutional ethics approvals and disclose conflict of interest statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.